molecular formula C26H24FNO3S B2373368 (2,4-dimethylphenyl)[6-fluoro-4-(4-isopropylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone CAS No. 1114657-32-7

(2,4-dimethylphenyl)[6-fluoro-4-(4-isopropylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone

Cat. No.: B2373368
CAS No.: 1114657-32-7
M. Wt: 449.54
InChI Key: KVGDLSHRTQQERX-UHFFFAOYSA-N
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Description

(2,4-dimethylphenyl)[6-fluoro-4-(4-isopropylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone is a useful research compound. Its molecular formula is C26H24FNO3S and its molecular weight is 449.54. The purity is usually 95%.
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Biological Activity

The compound (2,4-dimethylphenyl)[6-fluoro-4-(4-isopropylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone is a complex organic molecule with potential biological implications. This article delves into its biological activities, mechanisms of action, and relevant research findings.

  • Molecular Formula : C26H24FNO3S
  • Molecular Weight : 449.5 g/mol
  • CAS Number : 1114657-32-7

Research into the biological activity of this compound suggests that it may interact with various molecular targets, potentially influencing pathways related to cancer proliferation and apoptosis. The specific mechanisms are still under investigation, but preliminary studies indicate:

  • Inhibition of Tumor Cell Growth : The compound may exhibit cytotoxic effects on certain cancer cell lines, similar to other benzothiazine derivatives that target key survival proteins in tumor cells.

Anticancer Activity

Recent studies have shown that compounds structurally related to benzothiazines can have significant anticancer properties. For instance, a related compound demonstrated an IC50 value of 0.3 μM against acute lymphoblastic leukemia cells, suggesting that structural modifications can enhance potency against cancer cells .

Comparative Activity Table

CompoundIC50 (μM)Cancer TypeReference
Compound A (related)0.3Acute Lymphoblastic Leukemia
Compound B (related)7.5Acute Lymphoblastic Leukemia

Case Studies

  • Study on Structural Variants : A study focusing on the structural optimization of benzothiazine derivatives revealed that modifications at specific positions significantly affected potency and selectivity against cancer cells. The findings indicated that electron-donating groups could enhance activity by improving interactions with target proteins involved in cell survival .
  • In Vivo Efficacy : Another study evaluated the in vivo efficacy of a related compound in animal models, demonstrating promising results in reducing tumor size without significant toxicity to normal tissues. This highlights the potential for therapeutic applications in oncology .

Properties

IUPAC Name

(2,4-dimethylphenyl)-[6-fluoro-1,1-dioxo-4-(4-propan-2-ylphenyl)-1λ6,4-benzothiazin-2-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24FNO3S/c1-16(2)19-6-9-21(10-7-19)28-15-25(26(29)22-11-5-17(3)13-18(22)4)32(30,31)24-12-8-20(27)14-23(24)28/h5-16H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVGDLSHRTQQERX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)C2=CN(C3=C(S2(=O)=O)C=CC(=C3)F)C4=CC=C(C=C4)C(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24FNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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